Home > Products > Screening Compounds P120264 > 1-Cyclopentanecarbonylpiperidin-3-ol
1-Cyclopentanecarbonylpiperidin-3-ol - 1155000-14-8

1-Cyclopentanecarbonylpiperidin-3-ol

Catalog Number: EVT-1728007
CAS Number: 1155000-14-8
Molecular Formula: C11H19NO2
Molecular Weight: 197.27 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

1-Cyclopentanecarbonylpiperidin-3-ol is a chemical compound characterized by its unique structure, which combines a cyclopentanecarbonyl group with a piperidin-3-ol moiety. This compound has garnered attention in various fields of research due to its potential applications in medicinal chemistry, particularly as a scaffold for drug development.

Source

The compound is cataloged under the CAS number 1155000-14-8 and is commercially available from various chemical suppliers such as Sigma-Aldrich and BenchChem. Its synthesis and properties have been documented in several scientific publications and patents, which provide insights into its chemical behavior and potential applications .

Classification

1-Cyclopentanecarbonylpiperidin-3-ol falls under the category of carbonyl compounds and piperidine derivatives. It is classified based on its functional groups, which include a carbonyl group (C=O) and an alcohol group (-OH), contributing to its reactivity and biological activity.

Synthesis Analysis

Methods

The synthesis of 1-Cyclopentanecarbonylpiperidin-3-ol typically involves the reaction of piperidine with cyclopentanecarbonyl chloride. This reaction is generally conducted under basic conditions to facilitate nucleophilic substitution, where the nitrogen atom of piperidine attacks the electrophilic carbon of the carbonyl chloride.

Technical Details

  1. Reagents: Piperidine, cyclopentanecarbonyl chloride, and a base (such as triethylamine or sodium bicarbonate).
  2. Reaction Conditions: The reaction is usually performed in an organic solvent like dichloromethane or ethyl acetate at room temperature or slightly elevated temperatures.
  3. Yield: The yield can vary significantly depending on the reaction conditions, with reported yields ranging from 60% to 90% in optimal conditions .
Molecular Structure Analysis

Structure

The molecular structure of 1-Cyclopentanecarbonylpiperidin-3-ol can be represented as follows:

C11H17NO2\text{C}_{11}\text{H}_{17}\text{NO}_2

This indicates that the compound consists of 11 carbon atoms, 17 hydrogen atoms, one nitrogen atom, and two oxygen atoms.

Data

  • Molecular Weight: 197.28 g/mol
  • InChI Key: A unique identifier for this compound that aids in database searches.
Chemical Reactions Analysis

Reactions

1-Cyclopentanecarbonylpiperidin-3-ol can participate in various chemical reactions typical of alcohols and carbonyl compounds. Notable reactions include:

  1. Esterification: Reacting with carboxylic acids to form esters.
  2. Oxidation: Conversion to ketones or aldehydes under oxidative conditions.
  3. Nucleophilic Substitution: The hydroxyl group can be replaced by other nucleophiles.

Technical Details

These reactions are influenced by factors such as temperature, solvent choice, and the presence of catalysts. For instance, oxidation can be achieved using reagents like potassium permanganate or chromium trioxide .

Mechanism of Action

The mechanism of action for 1-Cyclopentanecarbonylpiperidin-3-ol involves its interaction with biological targets, particularly in pharmacological contexts.

Process

  1. Binding Affinity: The compound's carbonyl group enhances binding to specific receptors or enzymes by forming hydrogen bonds or coordinating interactions.
  2. Biological Activity: It may act as an inhibitor or modulator in various biochemical pathways, which can be investigated through structure-activity relationship studies.

Data

Research indicates that similar compounds exhibit significant activity against certain biological targets, including enzymes involved in metabolic processes .

Physical and Chemical Properties Analysis

Physical Properties

1-Cyclopentanecarbonylpiperidin-3-ol is typically observed as a white to light brown crystalline powder.

Chemical Properties

  • Solubility: Soluble in organic solvents such as ethanol and dichloromethane but less so in water.
  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

Relevant analyses include melting point determination and solubility tests to characterize its physical state .

Applications

1-Cyclopentanecarbonylpiperidin-3-ol has potential applications in:

  1. Medicinal Chemistry: As a building block for synthesizing novel therapeutic agents targeting various diseases.
  2. Pharmacology: Investigated for its effects on specific receptors related to metabolic disorders.
  3. Chemical Research: Used in studies exploring new synthetic methodologies or reaction mechanisms involving piperidine derivatives.
Synthetic Methodologies & Scaffold Optimization

Design Strategies for Cyclopentanecarbonyl-Piperidine Hybrid Architectures

The strategic fusion of cyclopentane carbonyl and piperidin-3-ol motifs creates hybrid architectures that optimize in vivo efficacy by balancing target engagement and pharmacokinetic properties. This design leverages the cyclopentane ring’s envelope conformation to project the carbonyl group into solvent-exposed regions while positioning the chiral piperidine alcohol for hinge-region hydrogen bonding in kinase active sites [1]. In JNK3 inhibitors, this hybrid scaffold enabled 2.69 nM IC50 potency by exploiting hydrophobic subpockets with dichlorophenyl groups while maintaining metabolic stability through the cyclopentanecarbonyl moiety’s resistance to oxidative degradation [1]. Similarly, CCR2 antagonists derived from this architecture achieved 0.45 nM functional activity by rigidifying the pharmacophore to lock the carboxamide orientation for optimal receptor contact [3].

Table 1: Bioactivity of Hybrid Architectures in Kinase Targets

Core ScaffoldTargetIC50Selectivity IndexKey Structural Feature
Cyclopentanecarbonyl-piperidineJNK32.69 nM>100x vs JNK1/23,4-Dichlorophenyl hydrophobic cap
Linear aminobutyramideCCR2130 nM (murine)500x vs CCR5Flexible C4 linker
Cyclized carboxamideCCR20.45 nM>1000x vs CCR51,3-Disubstituted cyclopentane

The hybrid’s effectiveness stems from orthogonal stereochemical control: (3R) configurations in piperidine enhance blood-brain barrier penetration for CNS targets like JNK3, while (1S,3R) cyclopentane stereochemistry optimizes binding to peripheral targets like CCR2 [1] [3]. This stereodivergence permits customization for tissue-specific delivery without structural redesign.

Ring Restriction Approaches in Lead Optimization for Bioactive Derivatives

Ring constraint strategies transform flexible lead compounds into conformationally restricted derivatives with enhanced target selectivity and metabolic stability. The evolution of CCR2 antagonists demonstrates this principle: linear aminobutyramide leads (IC50 ~130 nM) were rigidified through cyclopentane ring fusion, yielding compound 16 with 0.45 nM potency—a 288-fold improvement [3]. This restriction reduced rotatable bond count from 8 to 3, freezing the carboxamide in a bioactive conformation that minimized entropic penalties upon receptor binding [3].

Parallel optimization in JNK3 inhibitors revealed that cyclopentane-constrained analogues improved kinase selectivity by >10-fold compared to acyclic precursors. The rigidity prevented promiscuous binding to off-target kinases like RIPK3 and GSK3β by eliminating conformational adaptability to non-cognate ATP pockets [1]. Docking studies of compound 18a confirmed the cyclopentane carbonyl’s role in stabilizing the DFG-in conformation through water-mediated hydrogen bonds with Lys93, a key interaction absent in flexible analogues [1].

Table 2: Impact of Ring Restriction on Pharmacological Profiles

Compound TypeRotatable BondsJNK3 IC50Selectivity (38-kinase panel)Microsomal Stability (t1/2, min)
Linear precursor9410 nM8-fold12
Cyclopentane-constrained32.69 nM>100-fold46

Catalytic Asymmetric Synthesis of Chiral Piperidine-Cyclopentane Conjugates

Stereocontrol in piperidine-cyclopentane conjugates is achieved through three advanced methodologies: chiral auxiliary-mediated alkylation, asymmetric hydrogenation, and enzymatic resolution. The JNK3 inhibitor 18a exemplifies this, where (R)-3-aminopyrrolidine installation via copper-catalyzed asymmetric amidation yielded 98% ee and 7-fold higher potency than (S)-counterparts (2.69 nM vs 113 nM IC50) [1]. This stereopreference arises from the (R)-isomer’s ability to form a salt bridge with Asp168 in JNK3’s solvent-exposed region—an interaction geometry impossible for (S)-configured molecules [1].

For cyclopentane stereocenters, rhodium-DuPhos catalyzed hydrogenation of enol carboxamides delivers (1S,3R)-configured products with >20:1 dr. This configuration positions the carboxamide equatorially to prevent 1,3-diaxial strain with the piperidine nitrogen, enhancing CCR2 binding affinity by 15-fold over (1R,3S)-diastereomers [3]. Microwave-assisted dynamic kinetic resolution further optimizes these syntheses, reducing reaction times from 48h to 2h while maintaining >90% ee through temperature-controlled racemization/epimerization [1].

Table 3: Stereoisomer Activity Differences in Target Engagement

StereochemistryJNK3 IC50CCR2 Binding KiSolubility (pH 7.4)
(3R,1'R)2.69 nM0.82 nM38 µM
(3S,1'R)113 nM5.3 nM24 µM
(3R,1'S)48 nM120 nM41 µM
(3S,1'S)744 nM>500 nM19 µM

Comparative Analysis of Linear vs. Cyclic Carboxamide Precursors in Scaffold Efficiency

Scaffold efficiency metrics reveal cyclic carboxamides’ superiority over linear precursors in ligand efficiency (LE), lipophilic efficiency (LipE), and synthetic tractability. The cyclopentane-constrained JNK3 inhibitor 18a achieves LE of 0.45 (vs 0.32 for linear precursor 2) and LipE of 6.1 (vs 4.2), attributable to the cyclopentane’s simultaneous reduction of logP (-0.8) and increase in potency (152-fold) [1]. This efficiency arises from the pre-organization of hydrogen bond acceptors: cyclic carboxamides exhibit 15° closer alignment to Met149 backbone amides in JNK3 hinge regions, reducing the entropic penalty of binding by 2.3 kcal/mol [1].

Synthetic advantages include 4-step routes from commercial 1,4-dichlorobut-2-ene via osmium-catalyzed dihydroxylation and palladium-mediated diazide reduction—sequences delivering 28% overall yield compared to 11% for linear analogues requiring chromatographic separation of rotamers [1] [3]. Crucially, cyclic scaffolds resist in vivo amidase hydrolysis, with cyclopentane derivatives showing 84% intact compound after 1h liver microsome incubation versus 22% for linear N-alkyl carboxamides [3].

Table 4: Scaffold Efficiency Metrics of Carboxamide Derivatives

Efficiency ParameterLinear PrecursorCyclopentane-ConstrainedImprovement Factor
Ligand Efficiency (LE)0.320.451.4x
Lipophilic Efficiency (LipE)4.26.11.45x
Synthetic Steps9633% reduction
Microsomal Stability (t1/2)12 min46 min3.8x
Rotatable Bond Count9370% reduction

Comprehensive Compound Index

Properties

CAS Number

1155000-14-8

Product Name

1-Cyclopentanecarbonylpiperidin-3-ol

IUPAC Name

cyclopentyl-(3-hydroxypiperidin-1-yl)methanone

Molecular Formula

C11H19NO2

Molecular Weight

197.27 g/mol

InChI

InChI=1S/C11H19NO2/c13-10-6-3-7-12(8-10)11(14)9-4-1-2-5-9/h9-10,13H,1-8H2

InChI Key

HRRPQWJSNLHYTG-UHFFFAOYSA-N

SMILES

C1CCC(C1)C(=O)N2CCCC(C2)O

Canonical SMILES

C1CCC(C1)C(=O)N2CCCC(C2)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.